

A Researcher's Guide to Commercial Interleukin-2 (IL-2) ELISA Kits

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Compound of Interest

Compound Name: INTERLEUKIN-2

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For researchers, scientists, and drug development professionals, the accurate quantification of **Interleukin-2 (IL-2)**, a key cytokine in immune regulation, is critical. Enzyme-Linked Immunosorbent Assays (ELISAs) are a primary method for this purpose, offering high sensitivity and specificity. However, the market is populated with a wide array of commercial ELISA kits, each with its own performance characteristics. This guide provides an objective comparison of several commercially available Human IL-2 ELISA kits, supported by publicly available performance data, to aid in the selection of the most suitable kit for your research needs.

Performance Comparison of Human IL-2 ELISA Kits

The selection of an appropriate ELISA kit is contingent on various factors, including the required sensitivity, the expected concentration range of IL-2 in the samples, and the sample type being analyzed. The following table summarizes the performance specifications of several commercially available Human IL-2 ELISA kits as reported by their respective manufacturers.

Disclaimer: The following data is compiled from the manufacturers' product datasheets. Performance may vary under different experimental conditions, and a direct, independent head-to-head comparison has not been conducted. It is recommended that users validate the kit's performance in their own laboratory setting.

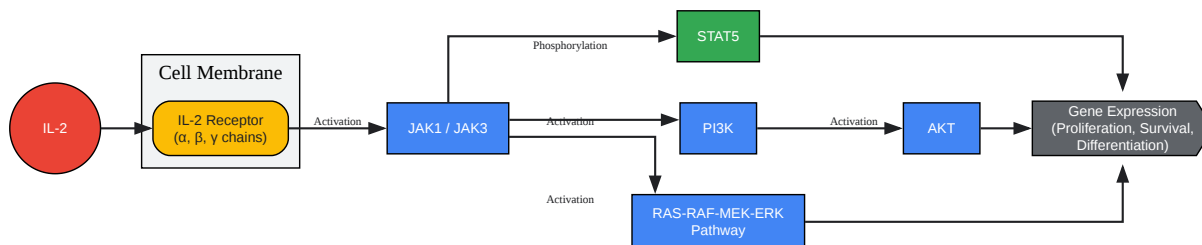
Manufacturer	Kit Name/Catalog No.	Sensitivity (LOD)	Assay Range (pg/mL)	Intra-Assay CV (%)	Inter-Assay CV (%)	Sample Types
R&D Systems	Quantikine ELISA, Human IL-2 (D2050) [1]	7 pg/mL[1]	31.2 - 2,000[1]	Not Specified	Not Specified	Cell Culture Supernates, Serum, Plasma[1]
Invitrogen (Thermo Fisher)	Human IL-2 ELISA Kit, High Sensitivity (BMS221-2HS)[2]	0.2 pg/mL[2]	0.94 - 60.0[2]	5.7[2]	6.2[2]	Serum, Plasma, Cell Culture Supernates [2]
Abcam	Human IL-2 ELISA Kit High Sensitivity (ab46054) [3]	0.97 pg/mL[3]	1.87 - 60[3]	Not Specified	Not Specified	Cell Culture Supernates, Serum, Plasma
STEMCELL Technologies	Human IL-2 ELISA Kit (01955)[4]	0.53 pg/mL[4]	3.2 - 316[4]	3.7[4]	6.3[4]	Serum, Plasma, Cell Culture Supernates [4]
Sigma-Aldrich	Human IL-2 ELISA Kit (RAB0286) [5]	4 pg/mL[5]	2.07 - 1500[5]	<10[5]	<12[5]	Serum, Plasma, Cell Culture Supernates, Urine[5]
Cusabio	Human Interleukin	7.81 pg/mL[6]	31.25 - 2000[6]	<8[6]	<10[6]	Cell Culture

	2 (IL-2) ELISA kit (CSB- E04624h) [6]					Supernates , Tissue Homogenates [6]
Elabscience	High Sensitivity Human IL- 2 ELISA Kit (E-HSEL- H0002) [7]	Not Specified	Not Specified	Not Specified	Not Specified	Serum, Plasma, other biological fluids [7]
RayBiotech	Human IL- 2 ELISA Kit (ELH-IL2- 1) [8]	Not Specified	Not Specified	Not Specified	Not Specified	Serum, Plasma, Cell Culture Supernates
FineTest	Human IL- 2(Interleuki n 2) ELISA Kit (EH0184) [9]	Not Specified	Not Specified	Not Specified	Not Specified	Serum, Plasma
ELK Biotechnology	Human IL2(Interleu kin 2) ELISA Kit (ELK1188) [10]	Not Specified	Not Specified	Not Specified	Not Specified	Serum, Plasma, Cell Culture Supernates

Understanding the IL-2 Signaling Pathway

Interleukin-2 is a pleiotropic cytokine that plays a critical role in the immune system, primarily in the proliferation and differentiation of T cells.[\[11\]](#) IL-2 exerts its effects by binding to the IL-2 receptor (IL-2R), which can exist in low, intermediate, or high-affinity forms. The high-affinity receptor is a heterotrimeric complex composed of alpha (CD25), beta (CD122), and gamma

(CD132) chains.[12][13][14] Signal transduction is initiated upon IL-2 binding, leading to the activation of several downstream pathways, including the JAK-STAT, PI3K-AKT, and MAPK/ERK pathways, which ultimately regulate gene expression related to cell cycle progression, survival, and differentiation.[11][13]

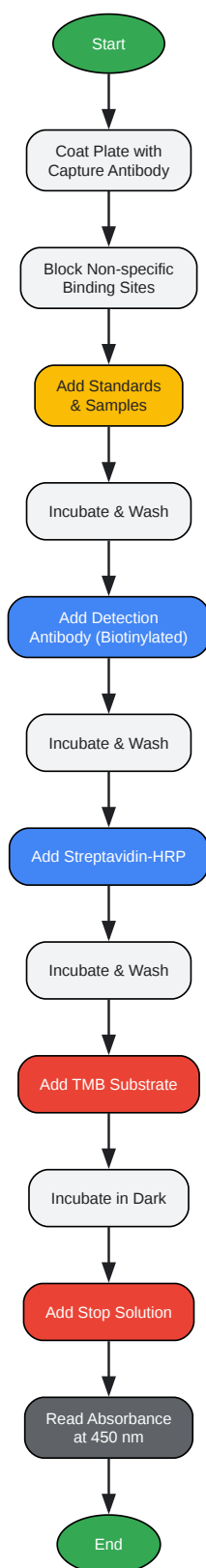


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Caption: IL-2 Signaling Pathway

Standard Sandwich ELISA Workflow

The majority of the compared IL-2 ELISA kits utilize the sandwich ELISA format. This technique is highly specific as it employs two antibodies that recognize different epitopes on the IL-2 protein. The general workflow for a sandwich ELISA is depicted below.



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Caption: Sandwich ELISA Workflow

Experimental Protocols

Detailed below are generalized protocols for performing a sandwich ELISA for IL-2 quantification and for validating key performance parameters. It is essential to refer to the specific manufacturer's protocol for the chosen kit, as incubation times, reagent concentrations, and other parameters may vary.

General Sandwich ELISA Protocol

This protocol outlines the typical steps for a sandwich ELISA.[\[15\]](#)[\[16\]](#)

- **Reagent Preparation:** Prepare all reagents, including standards, samples, and buffers, according to the kit's manual. It is recommended to bring all reagents to room temperature before use.
- **Coating (if not pre-coated):** If using a kit with uncoated plates, coat the microplate wells with the capture antibody diluted in coating buffer and incubate overnight at 4°C.
- **Blocking:** Wash the plate and add blocking buffer to each well to prevent non-specific binding. Incubate for 1-2 hours at room temperature.
- **Sample and Standard Incubation:** After washing the plate, add the prepared standards and samples to the appropriate wells. Incubate for the time specified in the manual (typically 1.5 to 2.5 hours at room temperature or 37°C).[\[17\]](#)
- **Detection Antibody Incubation:** Wash the plate and add the biotinylated detection antibody to each well. Incubate as recommended by the manufacturer (usually 1 hour at room temperature or 37°C).[\[8\]](#)
- **Enzyme Conjugate Incubation:** Following another wash step, add the enzyme conjugate (e.g., Streptavidin-HRP) to each well and incubate for the specified duration (e.g., 30-45 minutes at room temperature or 37°C).[\[8\]](#)
- **Substrate Development:** After a final wash, add the substrate solution (e.g., TMB) to each well and incubate in the dark until a color change is observed (typically 15-30 minutes).[\[8\]](#)

- **Stopping the Reaction:** Add the stop solution to each well to terminate the reaction. The color will change from blue to yellow.
- **Data Acquisition:** Read the optical density (OD) of each well at 450 nm using a microplate reader.
- **Data Analysis:** Generate a standard curve by plotting the OD values of the standards against their known concentrations. Use this curve to determine the concentration of IL-2 in the samples.

Protocol for Performance Validation

To ensure the reliability of the results, it is advisable to perform in-house validation of the chosen ELISA kit.

- **Sensitivity (Limit of Detection - LoD):**
 - Prepare a series of low-concentration standards.
 - Run the blank (zero standard) and the low-concentration standards in multiple replicates (e.g., n=10).
 - Calculate the mean and standard deviation (SD) of the blank OD values.
 - The LoD is typically calculated as the concentration corresponding to the mean OD of the blank plus 2 or 3 times the SD.
- **Precision (Intra- and Inter-Assay Variation):**
 - **Intra-Assay Precision:** Prepare samples at three different concentrations (low, medium, and high) within the assay range. Run these samples in multiple replicates (e.g., n=20) on the same plate. Calculate the mean, SD, and coefficient of variation (CV%) for each concentration. The CV% should ideally be below 10%.^{[5][6]}
 - **Inter-Assay Precision:** Prepare the same three concentration samples. Run these samples in duplicate on multiple plates on different days. Calculate the mean, SD, and CV% for each concentration across all plates. The CV% should ideally be below 15%.^{[5][6]}

- Accuracy (Spike and Recovery):
 - Select a representative sample matrix (e.g., serum, plasma).
 - Spike the sample with a known amount of IL-2 at different concentrations (low, medium, and high).
 - Measure the IL-2 concentration in both the spiked and unspiked samples.
 - Calculate the percentage of recovery using the following formula: $\text{Recovery (\%)} = (\text{Concentration in spiked sample} - \text{Concentration in unspiked sample}) / \text{Known spiked concentration} * 100\%$
 - The acceptable recovery range is typically 80-120%.^[4]^[10]

By carefully considering the performance data and validating the chosen kit in your laboratory, you can ensure the generation of accurate and reproducible IL-2 quantification data for your research.

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